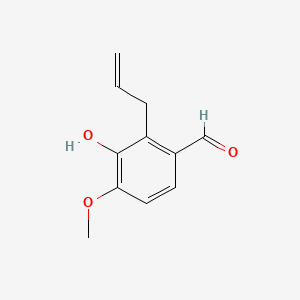

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Vue d'ensemble

Description

2-Allyl-3-hydroxy-4-methoxybenzaldehyde is a chemical compound . It is employed in the synthesis of Schiff base ligand . It is applied as a reactant in the synthesis of LPA1R antagonists used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .

Synthesis Analysis

The synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde involves several steps . It can be synthesized by condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide .Molecular Structure Analysis

The molecular structure of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde can be viewed using Java or Javascript .Chemical Reactions Analysis

2-Allyl-3-hydroxy-4-methoxybenzaldehyde undergoes several chemical reactions . For instance, it undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde include its purity, molecular formula, molecular weight, physical state at 20°C, and melting point .Applications De Recherche Scientifique

Pharmaceutical Applications

“2-Allyl-3-hydroxy-4-methoxybenzaldehyde” is a lignin-derived chemical. Lignin-derived chemicals have been used in various pharmaceutical applications. They have been used to produce value-added products from the cellulosic and hemicellulosic fractions of biomass . The potential clinical applications of these chemicals are linked to the source and processing of the biomass .

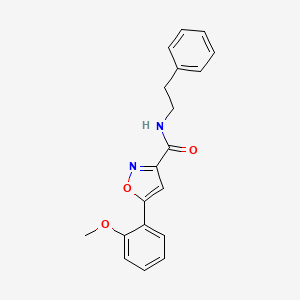

Synthesis of Schiff Base Ligand

This compound is employed in the synthesis of Schiff base ligand . Schiff bases are versatile ligands which form stable complexes with most transition metal ions. These complexes have been studied extensively due to their pharmacological and industrial importance.

LPA1R Antagonists

It is applied as a reactant in the synthesis of LPA1R antagonists . These antagonists are used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts . This has potential implications in the treatment of lung diseases.

Tyrosine Kinase 6 Proteinase Inhibitors

The compound is also used in the synthesis of tyrosine kinase 6 proteinase inhibitors . These inhibitors can play a crucial role in the regulation of cell growth and differentiation, and they have potential applications in cancer therapy.

Organotin (IV) Complexes

“2-Allyl-3-hydroxy-4-methoxybenzaldehyde” has been used in the synthesis of organotin (IV) complexes . These complexes have shown wonderful biological activities as fungicides, bacteriocides, and anti-inflammatory agents .

Antimicrobial, Antiviral, and Antitumor Compounds

Lignin-derived materials, such as “2-Allyl-3-hydroxy-4-methoxybenzaldehyde”, have shown potential as antimicrobial, antiviral, and antitumor compounds . This opens up a new avenue for the development of novel therapeutic agents.

Controlled Drug Delivery

Lignin-derived materials have also been used in controlled drug delivery . This could revolutionize the way drugs are delivered in the body, improving the efficacy of the drugs and reducing side effects.

Preparation of Morphine

It is also used as an important raw material for the preparation of morphine . Morphine is a potent opiate analgesic medication and is considered a gold standard in pain relief.

Mécanisme D'action

Target of Action

The primary target of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is tyrosinase , an enzyme that catalyzes the oxidation of phenols . It is a potent tyrosinase inhibitor .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity

Biochemical Pathways

The inhibition of tyrosinase by 2-Allyl-3-hydroxy-4-methoxybenzaldehyde affects the melanin biosynthesis pathway . Tyrosinase is a key enzyme in this pathway, and its inhibition can lead to decreased melanin production .

Result of Action

The inhibition of tyrosinase by 2-Allyl-3-hydroxy-4-methoxybenzaldehyde can lead to a decrease in melanin production . This can have various effects at the molecular and cellular levels, depending on the context. For example, it could potentially be used to treat conditions related to excessive melanin production.

Safety and Hazards

Orientations Futures

Propriétés

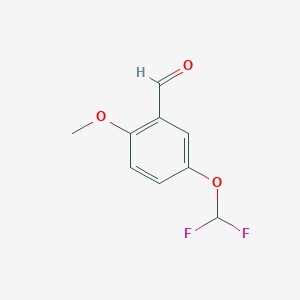

IUPAC Name |

3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICUCNBJIIJEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-3-hydroxy-4-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)